molecular formula C20H24N4O2S B11194656 2-(ethylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-(ethylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11194656
M. Wt: 384.5 g/mol
InChI Key: PIHUAROAMLWZBA-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the triazoloquinazoline family This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a methoxyphenyl group, and a triazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves a multi-step processThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the methoxyphenyl ring .

Mechanism of Action

The mechanism by which 2-(ethylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(ethylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

2-ethylsulfanyl-9-(3-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C20H24N4O2S/c1-5-27-19-22-18-21-14-10-20(2,3)11-15(25)16(14)17(24(18)23-19)12-7-6-8-13(9-12)26-4/h6-9,17H,5,10-11H2,1-4H3,(H,21,22,23)

InChI Key

PIHUAROAMLWZBA-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC(=CC=C4)OC

Origin of Product

United States

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